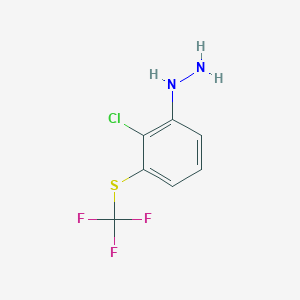
1-(2-Chloro-3-(trifluoromethylthio)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-3-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6ClF3N2S and a molecular weight of 242.65 g/mol This compound is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with chlorine and a trifluoromethylthio group
Méthodes De Préparation
The synthesis of 1-(2-Chloro-3-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-chloro-3-(trifluoromethylthio)aniline with hydrazine under controlled conditions . The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to ensure optimal yield. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
1-(2-Chloro-3-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with various aryl or alkyl groups.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, acidic or basic conditions for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Chloro-3-(trifluoromethylthio)phenyl)hydrazine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the specific biological system being studied . The trifluoromethylthio group is known to enhance the lipophilicity and membrane permeability of the compound, allowing it to effectively reach its target sites within cells .
Comparaison Avec Des Composés Similaires
1-(2-Chloro-3-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine: This compound has a similar structure but with different positional isomerism, leading to variations in its chemical and biological properties.
2-Chloro-3-(trifluoromethyl)phenol: This compound lacks the hydrazine group but shares the trifluoromethylthio and chlorine substituents, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazine group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H6ClF3N2S |
|---|---|
Poids moléculaire |
242.65 g/mol |
Nom IUPAC |
[2-chloro-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6ClF3N2S/c8-6-4(13-12)2-1-3-5(6)14-7(9,10)11/h1-3,13H,12H2 |
Clé InChI |
NAFCIUBDFUUDSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)SC(F)(F)F)Cl)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















